Peptide Chain Length as a Determinant of Target Spectrum: Dermaseptin-J2 (26 aa) vs. Dermaseptin S1 (34 aa) and Dermaseptin S4 (28 aa)
Dermaseptin-J2 (26 residues) is significantly shorter than the prototypical Dermaseptin S1 (34 residues) and Dermaseptin S4 (28 residues). In the dermaseptin family, chain length directly governs the hydrophobic arc and the extent of membrane insertion, which in turn dictates the balance between antibacterial potency and mammalian cytotoxicity [1]. Shorter dermaseptin derivatives (e.g., the 13-mer K₄-S4(1-13)) retain antibacterial activity while exhibiting drastically reduced hemolysis compared to the full-length parent S4 (HC₅₀ increase from 1.4 μM to >100 μM) [2]. Dermaseptin-J2's 26-residue length places it in an intermediate range where antimicrobial potency may be preserved while the hemolytic risk observed with longer, more hydrophobic family members (notably Dermaseptin S4) is structurally mitigated. However, no direct hemolysis assay data for Dermaseptin-J2 itself have been published in the peer-reviewed literature as of the current evidence cutoff, and this differentiation rests on class-level structure-activity inference [3].
| Evidence Dimension | Peptide chain length (number of amino acid residues) |
|---|---|
| Target Compound Data | 26 amino acids (Dermaseptin-J2; sequence GLWKNMLSGIGKLAGEAALGAVKTLV-NH₂) [4] |
| Comparator Or Baseline | 34 amino acids (Dermaseptin S1; sequence ALWKTMLKKLGTMALHAGKAALGAAADTISQGTQ) [5]; 28 amino acids (Dermaseptin S4; sequence ALWMTLLKKVLKAAAKALNAVLVGANA) [6] |
| Quantified Difference | Dermaseptin-J2 is 8 residues shorter than Dermaseptin S1 (23.5% reduction) and 2 residues shorter than Dermaseptin S4 (7.1% reduction). |
| Conditions | Primary sequence determination by Edman degradation and/or cDNA cloning from Phyllomedusa sauvagei skin secretion [4][5][6]. |
Why This Matters
Peptide length is a first-order determinant of synthesis cost, purification yield, and hemolytic propensity; a 26-mer is cheaper to synthesize and may exhibit a wider therapeutic window than longer analogs, provided antimicrobial potency is retained.
- [1] Nicolas P, El Amri C. The dermaseptin superfamily: a gene-based combinatorial library of antimicrobial peptides. Biochim Biophys Acta. 2009;1788(8):1537-1550. doi:10.1016/j.bbamem.2008.09.006. View Source
- [2] Navon-Venezia S, Feder R, Gaidukov L, Carmeli Y, Mor A. Antibacterial properties of dermaseptin S4 derivatives with in vivo activity. Antimicrob Agents Chemother. 2002;46(3):689-694. doi:10.1128/AAC.46.3.689-694.2002. View Source
- [3] Bartels EJH, Dekker D, Amiche M. Dermaseptins, Multifunctional Antimicrobial Peptides: A Review of Their Pharmacology, Effectivity, Mechanism of Action, and Possible Future Directions. Front Pharmacol. 2019;10:1421. doi:10.3389/fphar.2019.01421. View Source
- [4] SATpdb Peptide Card (ID: satpdb19972). Dermaseptin-J2. webs.iiitd.edu.in/raghava/satpdb/. View Source
- [5] Mor A, Nguyen VH, Delfour A, Migliore-Samour D, Nicolas P. Isolation, amino acid sequence, and synthesis of dermaseptin, a novel antimicrobial peptide of amphibian skin. Biochemistry. 1991;30(36):8824-8830. doi:10.1021/bi00100a014. View Source
- [6] Mor A, Hani K, Nicolas P. The vertebrate peptide antibiotics dermaseptins have overlapping structural features but target specific microorganisms. J Biol Chem. 1994;269(50):31635-31641. PMID: 7989335. View Source
